1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin

Vue d'ensemble

Description

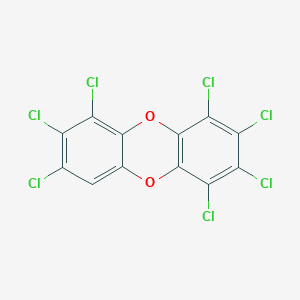

1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxine est un dérivé polychloré de la dibenzo-p-dioxine. Elle est classée comme une dibenzo-p-dioxine polychlorée, une sous-classe des dioxines qui comprend 75 congénères . Ce composé est un composé organique hétérocyclique polycyclique, contenant plusieurs structures cycliques (deux cycles benzéniques liés par un cycle 1,4-dioxine) avec du carbone et de l'oxygène comme membres de ses cycles . Elle a une formule moléculaire de C12HCl7O2 et se présente sous la forme d'une poudre blanc cassé .

Méthodes De Préparation

La 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxine est principalement un sous-produit de procédés industriels tels que la fabrication de pesticides, le blanchiment de la pâte à papier ou les procédés de combustion comme l'incinération des déchets . Les voies de synthèse et les conditions réactionnelles de sa préparation ne sont généralement pas détaillées en raison de sa nature de sous-produit non intentionnel plutôt que de composé cible.

Analyse Des Réactions Chimiques

La 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents dérivés chlorés.

Réduction : Les réactions de réduction peuvent conduire à la déchloration du composé, produisant des dérivés moins chlorés.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent les oxydants forts pour l'oxydation, les réducteurs pour la réduction et les agents halogénants pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement d'autres dibenzo-p-dioxines chlorées ou des dérivés moins chlorés.

4. Applications de la recherche scientifique

La 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxine est principalement étudiée pour ses effets toxicologiques et son impact environnemental. Elle est utilisée dans la recherche pour comprendre les effets biochimiques et toxiques des hydrocarbures aromatiques halogénés. Ce composé est impliqué dans des études relatives à :

Chimie : Comprendre le comportement chimique et les réactions des dibenzo-p-dioxines polychlorées.

Biologie : Enquêter sur les effets biologiques et les mécanismes de toxicité dans les organismes vivants.

Médecine : Étudier les impacts potentiels sur la santé et les mécanismes d'action chez l'homme et les animaux.

5. Mécanisme d'action

La 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxine exerce ses effets en se liant au récepteur des hydrocarbures aromatiques (récepteur AH), une protéine cellulaire qui initie les effets de la plupart des produits chimiques de type dioxine . Cette liaison active l'expression de plusieurs gènes de l'enzyme métabolisant les produits chimiques xénobiotiques de phase I et II, tels que le gène CYP1A1 . Le composé module les effets biochimiques et toxiques des hydrocarbures aromatiques halogénés et est impliqué dans la régulation du cycle cellulaire .

Applications De Recherche Scientifique

Toxicological Studies

Chronic Toxicity and Carcinogenicity:

Research has demonstrated that HpCDD exhibits chronic toxicity and potential carcinogenic effects. A study conducted on female Sprague-Dawley rats revealed that exposure to HpCDD led to significant health issues, including anemia and lung cancer. The study indicated that doses of 2.1 mg/kg and 3.1 mg/kg resulted in lung cancer incidences of 16.6% and 73.3%, respectively . These findings underscore the importance of HpCDD in understanding the mechanisms of dioxin-induced carcinogenesis.

Mechanisms of Action:

HpCDD acts primarily through the aryl hydrocarbon receptor (AHR), which mediates various biological responses upon activation. In vitro studies have shown that HpCDD can induce changes in microRNA expression in human lung fibroblasts, suggesting its role in modulating gene expression related to cellular stress and inflammation . This mechanism is crucial for understanding how dioxins affect human health and can be leveraged for developing therapeutic strategies against dioxin exposure.

Biomarker Identification

MicroRNA as Biomarkers:

Recent studies have identified specific microRNAs (miRNAs) that correlate with HpCDD exposure. For instance, miR-103 and Let-7d were found to be significantly altered in serum samples from individuals exposed to HpCDD compared to controls. These miRNAs may serve as potential biomarkers for assessing exposure to environmental contaminants and could facilitate early detection of related health effects .

Public Health Implications

Obesity Risk:

Emerging evidence suggests a link between dioxin exposure, including HpCDD, and increased obesity risk. A comprehensive study involving data from the National Health and Nutrition Examination Survey indicated that higher concentrations of HpCDD were associated with both general and abdominal obesity . This finding highlights the potential role of environmental contaminants in metabolic disorders and underscores the need for public health interventions targeting dioxin exposure.

Case Studies:

- Seveso Disaster: The Seveso incident in Italy serves as a critical case study for understanding the long-term effects of dioxin exposure on human health. Studies following the incident revealed increased risks for various cancers among exposed populations, emphasizing the need for ongoing monitoring and research into the health effects of dioxins like HpCDD .

- Breast Milk Contamination: A case study investigating dioxin levels in breast milk highlighted concerns regarding maternal exposure to environmental pollutants during pregnancy. The presence of PCDDs and PCDFs in breast milk poses potential risks for infant health and development .

Mécanisme D'action

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AH receptor), a cell protein that initiates the effects of most dioxin-like chemicals . This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Comparaison Avec Des Composés Similaires

La 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxine est comparée à d'autres dibenzo-p-dioxines polychlorées, telles que :

2,3,7,8-Tétrachlorodibenzo-p-dioxine (TCDD) : Connue pour sa forte toxicité et sa persistance dans l'environnement.

1,2,3,7,8-Pentachlorodibenzo-p-dioxine (PeCDD) : Un autre congénère toxique avec des impacts environnementaux et sanitaires similaires.

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxine (HxCDD) : Moins chlorée mais toujours toxique et persistante.

La singularité de la 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxine réside dans sa configuration de chloration spécifique et son profil toxicologique particulier, qui contribuent à son étude dans la recherche environnementale et sanitaire.

Activité Biologique

1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin (HpCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) group, which are known for their persistent environmental presence and potential toxic effects on human health and ecosystems. This article explores the biological activity of HpCDD, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Aryl Hydrocarbon Receptor (AHR) Activation

HpCDD is recognized for its ability to activate the aryl hydrocarbon receptor (AHR), a critical mediator in the toxicological effects of dioxins. Activation of AHR leads to changes in gene expression that can result in various biological responses. Recent studies have shown that HpCDD induces AHR activity in a dose-dependent manner, affecting microRNA (miRNA) levels in human lung fibroblasts (HLFs). Specifically, four miRNAs—Let-7d, miR-103, miR-107, and miR-144–3p—demonstrated significant changes upon exposure to HpCDD. The knockdown of AHR attenuated these changes, indicating that the effects of HpCDD are AHR-dependent .

Immunotoxicity

Immunotoxic effects have also been noted with dioxin exposure. Studies indicate that dioxins can cause thymic atrophy and impair both cellular and humoral immunity. Although specific data on HpCDD's immunotoxic effects are scarce, its structural similarity to other dioxins suggests potential immunotoxic outcomes .

Developmental Toxicity

Research has indicated that dioxins can adversely affect reproductive health and fetal development. In animal models exposed to TCDD during pregnancy and lactation periods, developmental abnormalities were observed even at doses that did not affect the mothers . While direct evidence for HpCDD is limited, its classification within the dioxin family raises concerns about similar developmental risks.

Occupational Exposure

A notable case study examined the impact of exposure to dioxins among military personnel deployed near open burn pits. Elevated levels of HpCDD were detected in serum samples post-deployment. Changes in miRNA expression linked to exposure were identified as potential biomarkers for assessing health risks associated with such deployments . This study underscores the relevance of monitoring dioxin levels in occupational settings.

Environmental Contamination

Another case involved assessing the contamination levels of PCDDs in human breast milk from women living near industrial sites known for dioxin emissions. The findings revealed detectable levels of various dioxins including HpCDD. This highlights the potential for bioaccumulation and transference through maternal milk .

Research Findings Summary

Propriétés

IUPAC Name |

1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLNVRQZUKYVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O2 | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052034 | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin is an off-white powder. Insoluble in water. (NTP, 1992), Off-white solid; [CAMEO] White crystalline solid; [MSDSonline] | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), Water solubility= 1.9X10-3 mg/l (measured) | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

35822-46-9 | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35822-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035822469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM6333103R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.